4-chloro-3-(isopropoxymethyl)-1-isopropyl-1H-pyrazole
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Overview
Description
4-chloro-3-(isopropoxymethyl)-1-isopropyl-1H-pyrazole is a chemical compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a chlorine atom at position 4, an isopropoxymethyl group at position 3, and an isopropyl group at position 1. Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry and agrochemicals.
Preparation Methods
The synthesis of 4-chloro-3-(isopropoxymethyl)-1-isopropyl-1H-pyrazole can be achieved through various synthetic routes. One common method involves the reaction of 4-chloro-3-(isopropoxymethyl)-1-methyl-1H-pyrazole with isopropyl iodide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial production methods may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of microfluidic chip reactors has also been explored for the stereoselective synthesis of similar compounds .
Chemical Reactions Analysis
4-chloro-3-(isopropoxymethyl)-1-isopropyl-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding pyrazole oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced pyrazole derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, where nucleophiles such as amines or thiols replace the chlorine atom to form new derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while substitution reactions can produce a variety of substituted pyrazoles .
Scientific Research Applications
4-chloro-3-(isopropoxymethyl)-1-isopropyl-1H-pyrazole has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds and as a building block in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Pyrazole derivatives are explored for their potential therapeutic applications, such as in the development of new drugs for various diseases.
Industry: The compound is used in the production of agrochemicals, including herbicides and insecticides
Mechanism of Action
The mechanism of action of 4-chloro-3-(isopropoxymethyl)-1-isopropyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, pyrazole derivatives are known to inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects .
Comparison with Similar Compounds
4-chloro-3-(isopropoxymethyl)-1-isopropyl-1H-pyrazole can be compared with other similar compounds, such as:
4-chloro-3-(isopropoxymethyl)-1-methyl-1H-pyrazole: This compound differs by having a methyl group instead of an isopropyl group at position 1.
4-chloro-3-(isopropoxymethyl)-1-propyl-1H-pyrazole: This compound has a propyl group at position 1 instead of an isopropyl group.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.
Properties
IUPAC Name |
4-chloro-1-propan-2-yl-3-(propan-2-yloxymethyl)pyrazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17ClN2O/c1-7(2)13-5-9(11)10(12-13)6-14-8(3)4/h5,7-8H,6H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZXLKMOJEQLJKX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C(C(=N1)COC(C)C)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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